3-Chloro-4-isothiazolecarboxylic acid
Overview
Description
3-Chloro-4-isothiazolecarboxylic acid is a heterocyclic compound that contains a chloro group and an isothiazole ring. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is often used in proteomics research
Mode of Action
Isothiazoles are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction. This suggests that 3-Chloro-4-isothiazolecarboxylic acid may interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its use in proteomics research , it can be inferred that it may be involved in protein-related pathways.
Result of Action
It is known that isothiazoles can participate in various chemical reactions, suggesting that the compound may induce changes at the molecular level .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-isothiazolecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For instance, it may interact with enzymes involved in the synthesis and degradation of biomolecules, thereby influencing the overall metabolic flux .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular activities. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. It is important to identify the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and overall impact on cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles or compartments within the cell. This subcellular localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isothiazolecarboxylic acid typically involves the chlorination of isothiazolecarboxylic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the desired position on the isothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isothiazolecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The isothiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted isothiazole derivatives, which can have different functional groups replacing the chloro group or modifications on the isothiazole ring .
Scientific Research Applications
3-Chloro-4-isothiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarboxylic acid: Lacks the chloro group, which can affect its reactivity and applications.
3-Bromo-4-isothiazolecarboxylic acid:
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazole derivative with different substituents, used primarily as a biocide.
Uniqueness
3-Chloro-4-isothiazolecarboxylic acid is unique due to the presence of both the chloro group and the isothiazole ring, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Properties
IUPAC Name |
3-chloro-1,2-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVLOGPHTXPJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659419 | |
Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933690-30-3 | |
Record name | 3-Chloro-1,2-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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